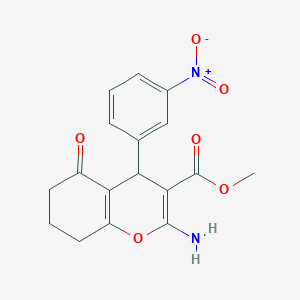![molecular formula C20H28N2O3 B4069272 N-(4-butoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B4069272.png)
N-(4-butoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide
Vue d'ensemble
Description
N-(4-butoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide, commonly known as BCEE, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. BCEE belongs to the class of compounds known as cannabinoid receptor agonists, which have been found to have a wide range of biological effects. In
Mécanisme D'action
BCEE acts as a potent agonist of the CB1 and CB2 cannabinoid receptors, which are G protein-coupled receptors that are widely distributed throughout the body. When BCEE binds to these receptors, it activates a signaling cascade that leads to a variety of biological effects. These effects include the modulation of neurotransmitter release, the regulation of immune function, and the modulation of pain perception.
Biochemical and Physiological Effects
BCEE has been found to have a wide range of biochemical and physiological effects. In studies on animal models, BCEE has been shown to reduce pain and inflammation, protect against neurodegeneration, and modulate immune function. BCEE has also been found to have anti-tumor properties, suggesting that it may have potential applications in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BCEE in lab experiments is its potency and selectivity for the CB1 and CB2 cannabinoid receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using BCEE is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several areas of future research that could be explored with BCEE. One potential direction is to investigate its potential as a therapeutic agent for the treatment of pain, inflammation, and neurodegenerative diseases. Another area of interest is the development of more selective CB1 and CB2 agonists, which could help to minimize off-target effects. Finally, further studies are needed to elucidate the precise mechanisms by which BCEE exerts its biological effects, which could lead to the development of more effective and targeted therapies.
Applications De Recherche Scientifique
BCEE has been used in a variety of scientific research applications, including studies on the endocannabinoid system, which is a complex network of receptors and signaling molecules that play a critical role in regulating many physiological processes. BCEE has also been used in studies on pain management, neuroprotection, and inflammation.
Propriétés
IUPAC Name |
N'-(4-butoxyphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-2-3-15-25-18-11-9-17(10-12-18)22-20(24)19(23)21-14-13-16-7-5-4-6-8-16/h7,9-12H,2-6,8,13-15H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFIRCPVRJBFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4069195.png)
![2-({3-[(4-tert-butylphenyl)sulfonyl]-2-hydroxypropyl}thio)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4069197.png)

![4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}thiomorpholine](/img/structure/B4069204.png)
![2-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4069209.png)
![N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4069217.png)
![2-[(4-methylphenyl)thio]-N-1-naphthylpropanamide](/img/structure/B4069228.png)
![4-[4-(4-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4069234.png)
![6-amino-4-{3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4069250.png)
![2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B4069264.png)
![dimethyl 3-methyl-5-{[(2-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4069270.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4069278.png)
![2-[(4-chlorophenyl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B4069283.png)
